N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide
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Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The specific compound you’re asking about has several distinct groups attached to it, including a chloro group (Cl), a trifluoromethyl group (CF3), and a methoxy group (OCH3) attached to different phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, which could be achieved through a reaction between a carboxylic acid and an amine. The introduction of the chloro, trifluoromethyl, and methoxy groups would likely involve separate reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, one with a chloro and trifluoromethyl group attached, and the other with a methoxy group. The two rings would be connected by a four-carbon chain ending in an amide group .Chemical Reactions Analysis
As an amide, this compound could participate in various chemical reactions. For example, under certain conditions, it could undergo hydrolysis to form a carboxylic acid and an amine. The presence of the chloro, trifluoromethyl, and methoxy groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The halogen groups (chloro and trifluoromethyl) could also influence its properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-25-14-8-5-12(6-9-14)3-2-4-17(24)23-16-11-13(18(20,21)22)7-10-15(16)19/h5-11H,2-4H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZAIZZOZNHQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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